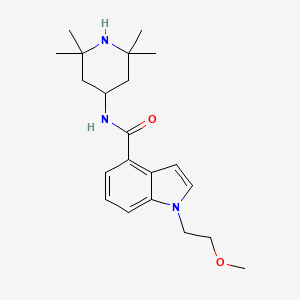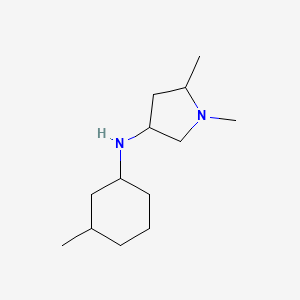
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the indole carboxamide intermediate.
Methoxyethyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1H-indole-4-carboxamide: A simpler analog without the piperidine and methoxyethyl groups.
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide: Lacks the methoxyethyl group.
1-(2-methoxyethyl)-1H-indole-4-carboxamide: Lacks the piperidine group.
Uniqueness
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indole-4-carboxamide is unique due to the presence of both the piperidine and methoxyethyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyethyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-20(2)13-15(14-21(3,4)23-20)22-19(25)17-7-6-8-18-16(17)9-10-24(18)11-12-26-5/h6-10,15,23H,11-14H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUYMXMGSKXYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,5-Difluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7607481.png)
![4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B7607488.png)
![3-methyl-5-[(2-methylphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B7607489.png)
![1-[(4-Bromoisoquinolin-1-yl)amino]propan-2-ol](/img/structure/B7607497.png)

![(2-Phenylmorpholin-4-yl)[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B7607508.png)
![3-(3-Phenylpropyl)-2,4-dioxo-1,3-diazaspiro[4.6]undecane](/img/structure/B7607516.png)
![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7607523.png)
![(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7607528.png)
![[3-(Hydroxymethyl)pyrrolidin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7607533.png)



![2-[(1,5-Dimethylpyrrolidin-3-yl)amino]cyclohexan-1-ol](/img/structure/B7607577.png)
